Methyl methanesulfonate
Overview
Description
Methyl methanesulfonate, also known as methyl mesylate, is a stable, colorless, combustible liquid that emits toxic fumes of sulfoxide when heated to decomposition. It is a methane sulfonate ester resulting from the formal condensation of methane sulfonic acid with methanol. This compound has a molecular weight of 110.13 amu and is known for its roles as an alkylating agent, genotoxin, carcinogenic agent, mutagen, and apoptosis inducer .
Mechanism of Action
Target of Action
The primary target of MMS is DNA . MMS acts by preferentially methylating guanine and adenine bases . It is broadly used in basic genome stability research and as a model for mechanistic studies to understand how alkylating agents work .
Mode of Action
MMS methylates DNA predominantly on N7-deoxyguanosine and N3-deoxyadenosine . To a lesser extent, it also methylates other oxygen and nitrogen atoms in DNA bases, and one of the non-carbon bound oxygen atoms of the phosphodiester linkage . This methylation can cause DNA damage, which can stall replication forks . Cells that are deficient in homologous recombination have difficulty repairing these damaged replication forks .
Biochemical Pathways
MMS affects several biochemical pathways. Its primary effect is the induction of DNA damage, which can lead to the activation of DNA repair pathways . Mms also triggers a lipid stress that stems from and affects the inner nuclear membrane . The inner nuclear membrane plays an essential role in virtually all genome stability maintenance pathways .
Pharmacokinetics
Its primary mode of action suggests that it may be metabolized through enzymatic repair mechanisms that remove the methyl groups it adds to DNA .
Result of Action
The primary result of MMS action is DNA damage, specifically the methylation of guanine and adenine bases . This can lead to stalled replication forks and the activation of DNA repair pathways . Additionally, MMS triggers lipid stress in the inner nuclear membrane, which can affect genome stability maintenance pathways .
Action Environment
The action of MMS can be influenced by various environmental factors. For example, the presence of other DNA-damaging agents could potentially enhance the effects of MMS. Additionally, the cellular environment, including the state of DNA repair pathways and the flexibility of the nuclear membrane, can influence the efficacy and stability of MMS .
Biochemical Analysis
Biochemical Properties
Methyl methanesulfonate acts on DNA by preferentially methylating guanine and adenine bases . This methylation can interfere with the normal functioning of these bases, potentially leading to mutations and other genetic changes .
Cellular Effects
This compound has a significant impact on various types of cells and cellular processes. It can cause DNA damage, leading to cell cycle arrest and DNA repair . This compound also triggers a lipid stress that affects the inner nuclear membrane .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with DNA. It methylates DNA predominantly on N7-deoxyguanosine and N3-deoxyadenosine . This action was initially believed to directly cause double-stranded DNA breaks, but it is now believed that this compound stalls replication forks .
Temporal Effects in Laboratory Settings
Over time, this compound can cause changes in the effects observed in laboratory settings. It produces heat-labile DNA damage but no detectable in vivo DNA double-strand breaks . This suggests that the effects of this compound on cellular function may change over time.
Metabolic Pathways
This compound is involved in the DNA damage response pathway It interacts with various enzymes involved in DNA repair
Preparation Methods
Synthetic Routes and Reaction Conditions: Methyl methanesulfonate is synthesized by the esterification of methanesulfonic acid with methanol. The reaction typically involves the use of a strong acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester .
Industrial Production Methods: In industrial settings, the production of this compound involves the catalytic air oxidation of methyl mercaptan to methanesulfonic acid, followed by esterification with methanol. This method ensures high yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: Methyl methanesulfonate primarily undergoes alkylation reactions. It methylates DNA predominantly on N7-deoxyguanosine and N3-deoxyadenosine, and to a lesser extent, it also methylates other oxygen and nitrogen atoms in DNA bases .
Common Reagents and Conditions: The alkylation reactions involving this compound typically require mild conditions and can be carried out in aqueous or organic solvents. Common reagents include nucleophiles such as amines, thiols, and alcohols .
Major Products Formed: The major products formed from the reactions of this compound with nucleophiles are methylated derivatives of the nucleophiles. For example, the reaction with guanine in DNA results in the formation of N7-methylguanine .
Scientific Research Applications
Methyl methanesulfonate is extensively used in scientific research due to its ability to methylate DNA. This property makes it a valuable tool in studies related to DNA damage and repair mechanisms. It is used to induce mutations in genetic research, allowing scientists to study the effects of specific genetic changes .
In biology and medicine, this compound is used as a model compound to study the effects of alkylating agents on cellular processes. It is also employed in cancer research to investigate the mechanisms of action of chemotherapeutic agents that target DNA .
In the industry, this compound is used in the synthesis of pharmaceuticals and other organic compounds. Its ability to act as a methylating agent makes it useful in various chemical processes .
Comparison with Similar Compounds
- Ethyl methanesulfonate
- Dimethyl sulfate
- Dimethyl sulfone
Comparison: Methyl methanesulfonate is unique among these compounds due to its specific ability to methylate DNA at N7-deoxyguanosine and N3-deoxyadenosine. While ethyl methanesulfonate and dimethyl sulfate also act as alkylating agents, they have different alkyl groups and may target different sites on DNA. Dimethyl sulfone, on the other hand, is not an alkylating agent but is structurally related to this compound .
This compound’s distinct properties make it particularly useful in genetic and cancer research, where precise DNA methylation is required to study specific biological processes .
Properties
IUPAC Name |
methyl methanesulfonate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H6O3S/c1-5-6(2,3)4/h1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MBABOKRGFJTBAE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COS(=O)(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H6O3S | |
Record name | METHYL METHANESULFONATE | |
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DSSTOX Substance ID |
DTXSID7020845 | |
Record name | Methyl methanesulfonate | |
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Molecular Weight |
110.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Methyl methanesulfonate is a colorless to amber liquid. (NTP, 1992), Colorless liquid; mp = 20 deg C; [HSDB] Colorless to amber liquid; [CAMEO] Clear faintly yellow liquid; [MSDSonline] | |
Record name | METHYL METHANESULFONATE | |
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Record name | Methyl methanesulfonate | |
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Boiling Point |
396 to 397 °F at 760 mmHg (NTP, 1992), 203 °C at 753 mm Hg | |
Record name | METHYL METHANESULFONATE | |
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Flash Point |
220 °F (NTP, 1992) | |
Record name | METHYL METHANESULFONATE | |
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Solubility |
greater than or equal to 100 mg/mL at 73 °F (NTP, 1992), Solubility in water about 1:5; slightly sol in nonpolar solvents, Sol in dimethyl formamide and in propylene glycol (1 in 1) | |
Record name | METHYL METHANESULFONATE | |
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Density |
1.2943 at 68 °F (NTP, 1992) - Denser than water; will sink, 1.2943 at 20 °C/4 °C | |
Record name | METHYL METHANESULFONATE | |
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Vapor Pressure |
0.31 [mmHg] | |
Record name | Methyl methanesulfonate | |
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Mechanism of Action |
Monofunctional, methylating agents, such as methyl methanesulfonate, produce primarily 7-methyl-guanine, an adduct that is believed to be innocuous due to its inability to block nucleic acid synthesis or cause misincorporation of bases in newly synthesized DNA. This altered base, however, has been postulated to be indirectly deleterious to cells due to the increased lability of the /glycosyl/ bond, leading to the formation of noninstructive apurinic sites in the DNA template. Another abundant lesion formed is 3-methyladenine. This product has been shown to block nucleic acid synthesis, but direct evidence that it is a lethal moiety in mammalian cells is lacking. The primary promutagenic lesions formed by methylating agents are O6-methylguanine and O-4-methylthymine, both of which can cause base transitions in newly synthesized DNA. O-Methylguanine is formed to a higher extent than O-4-methylthymine, and it has been demonstrated that guanines preceded at 5' by adenine are twice as likely to be methylated at the O6 position as those preceded by thymine, indicating the existence of base sequence effects on adduct formation. Another lesion formed by methylating agents is the methylphosphotriester. This persistent adduct clearly slows nucleic acid synthesis in cell-free systems, but its effect on gene expression or mutagenesis in cells is not clear. ... Longer chain alkylating agents produce similar spectra of damage, but the relative proportions of the adducts formed are significantly different. The lesions formed in the greatest quantities are the alkylphosphotriesters, which represent more than 50% of the total damage to the DNA. The promutagenic lesion that becomes increasingly important with these agents is O4-alkylthymine. It is produced in amounts five- to tenfold greater than occur with methylating agents, and, although it is slowly removed from DNA, its half-life is significantly longer than that for O6-alkylguanine, making it potentially more important in causing point mutations following DNA synthesis. | |
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Color/Form |
Colorless liquid | |
CAS No. |
66-27-3 | |
Record name | METHYL METHANESULFONATE | |
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Melting Point |
68 °F (NTP, 1992), 20 °C | |
Record name | METHYL METHANESULFONATE | |
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